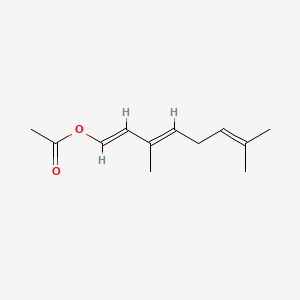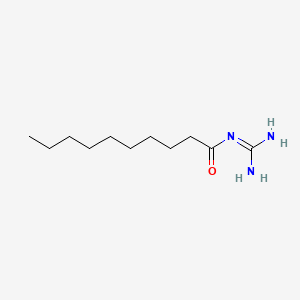
Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- is an organic compound with the molecular formula C11H13ClF3N. This compound is characterized by the presence of a benzenemethanamine core substituted with a chlorine atom at the 4-position, a propyl group at the nitrogen atom, and a trifluoromethyl group at the 3-position. The trifluoromethyl group is particularly notable for its influence on the compound’s chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration and Reduction: The benzene ring is nitrated, followed by reduction to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: Halogenation, nitration, and sulfonation reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzenemethanamines, nitrobenzenes, and halogenated derivatives .
Scientific Research Applications
Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: Utilized in the manufacture of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 4-chloro-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Benzenemethanamine, 3-chloro-N-propyl-: Similar structure but with the chlorine atom at the 3-position instead of the 4-position.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but lacks the chlorine and propyl substitutions.
Uniqueness
The unique combination of the chlorine, propyl, and trifluoromethyl groups in Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
90390-44-6 |
|---|---|
Molecular Formula |
C11H13ClF3N |
Molecular Weight |
251.67 g/mol |
IUPAC Name |
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C11H13ClF3N/c1-2-5-16-7-8-3-4-10(12)9(6-8)11(13,14)15/h3-4,6,16H,2,5,7H2,1H3 |
InChI Key |
PTLXXVBCRKWKNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)













